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Compound of Interest

Compound Name: 5-Methylquinoline-4-carbaldehyde

Cat. No.: B11914726 Get Quote

An in-depth analysis of the spectroscopic data for 5-Methylquinoline-4-carbaldehyde is

presented for researchers, scientists, and professionals in drug development. This guide

provides a structured overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Spectroscopic Data Analysis of 5-Methylquinoline-4-
carbaldehyde
It is important to note that while extensive searches were conducted for the specific

spectroscopic data of 5-Methylquinoline-4-carbaldehyde, publicly available experimental

data for this exact compound could not be located.

To provide a relevant framework for analysis, this guide presents spectroscopic data for a

closely related and structurally similar compound, 5-Methyl-8-hydroxyquinoline-7-carbaldehyde.

This information can serve as a valuable reference for researchers working with substituted

quinoline carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

¹H NMR Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde
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Solvent: CDCl₃, Frequency: 400.2 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

10.36 s 1H CHO

8.90 d, J = 2.7 Hz 1H Aromatic H

8.26 d, J = 8.3 Hz 1H Aromatic H

7.58 dd, J = 8.2, 3.5 Hz 1H Aromatic H

7.53 s 1H Aromatic H

2.56 s 3H CH₃

¹³C NMR Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde[1]

Solvent: CDCl₃, Frequency: 100.6 MHz

Chemical Shift (δ) ppm Assignment

192.3 C=O (aldehyde)

157.4 Aromatic C

148.9 Aromatic C

139.5 Aromatic C

133.0 Aromatic C

131.8 Aromatic C

124.9 Aromatic C

124.7 Aromatic C

124.3 Aromatic C

117.2 Aromatic C

17.9 CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption

of infrared radiation. For quinoline carbaldehydes, characteristic signals for the carbonyl group

are typically observed. In a study of various quinoline carbaldehydes, distinctive carbonyl

signals for the groups at the C5 and C7 positions were found in the range of 1663–1686

cm⁻¹[1].

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

GC-MS Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde[1]

Retention Time (tᵣ): 7.186 min[1]

While specific fragment ions for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde are not detailed in

the available resources, the mass spectrum of the parent compound, 5-Methylquinoline, shows

a molecular ion peak at m/z 143, with other significant fragments at m/z 142 and 115.

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for

reproducibility and data validation.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of quinoline derivatives involves the following

steps:

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters are

typically used. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the
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spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons and analyze the chemical shifts and coupling constants to assign the

signals to specific protons in the molecule. In the ¹³C NMR spectrum, assign the signals

based on their chemical shifts.

IR Spectroscopy Protocol

A general protocol for IR spectroscopy is as follows:

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in

a suitable solvent.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry Protocol

A general protocol for GC-MS analysis includes:

Sample Preparation: Dissolve the sample in a volatile solvent.

GC Separation: Inject the sample into a gas chromatograph to separate the components of

the mixture.

MS Analysis: The separated components are introduced into the mass spectrometer, where

they are ionized (e.g., by electron ionization - EI) and the mass-to-charge ratio of the

resulting fragments is measured.

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the

compound and its fragmentation pattern, which can provide structural information.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

General Workflow for Spectroscopic Analysis of a Compound

Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Structure Elucidation

Synthesis of Target Compound

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Process & Analyze NMR Spectra Analyze IR Spectrum Analyze Mass Spectrum

Combine Spectroscopic Data to Confirm Structure

Click to download full resolution via product page

Caption: Workflow of Compound Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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